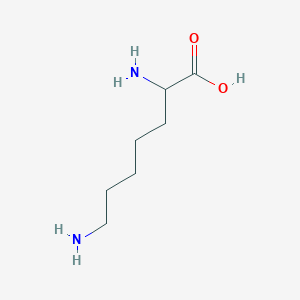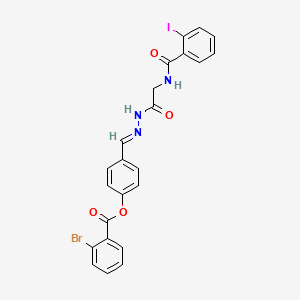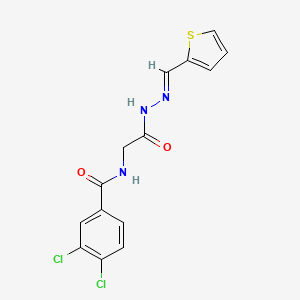![molecular formula C29H22BrClN2O4 B12011252 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylhydrazine . The resulting hydrazone intermediate undergoes cyclization with 3-methylbenzoyl chloride to form the target compound.
Reaction Conditions::- Cyclization with 3-methylbenzoyl chloride occurs under acidic conditions (e.g., using pyridine or triethylamine as a base).
4-bromo-2-hydroxybenzaldehyde: reacts with in an organic solvent (e.g., ethanol or dichloromethane) at room temperature.
Industrial Production:: Large-scale production typically involves batch or continuous processes, optimizing yields and minimizing byproducts.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The phenyl ring can undergo oxidation reactions, yielding various products.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group may lead to different derivatives.
Bromine: for bromination.
Hydrazine: for hydrazone formation.
Thionyl chloride: for acyl chloride synthesis.
Major Products:: The compound’s reactivity results in diverse products, including derivatives with altered substitution patterns or functional groups.
Applications De Recherche Scientifique
Chemistry::
Organic Synthesis: Building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates.
Anticancer Properties: Investigated for its effects on cancer cells.
Anti-inflammatory Activity: May modulate inflammatory pathways.
Materials Science: Used in polymer chemistry.
Photovoltaics: As part of organic solar cells.
Mécanisme D'action
The compound likely interacts with specific cellular targets, affecting signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While this compound shares features with related molecules, its unique combination of substituents sets it apart. Similar compounds include 4-ethoxybenzoate and 2-methylbenzoate .
Propriétés
Formule moléculaire |
C29H22BrClN2O4 |
|---|---|
Poids moléculaire |
577.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C29H22BrClN2O4/c1-19-5-4-6-21(15-19)29(35)37-26-14-11-23(30)16-22(26)17-32-33-28(34)25-7-2-3-8-27(25)36-18-20-9-12-24(31)13-10-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
Clé InChI |
CZAPUZSLQKROAV-VTNSRFBWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)
